Cas no 852026-45-0 (N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide)

N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a methoxyphenylmethyl group and a phenylethene sulfonamide moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. Its sulfonamide group enhances binding affinity in target interactions, while the methoxy and phenyl substituents contribute to its lipophilicity and stability. The compound’s well-defined structure allows for precise modifications, making it valuable for research applications in drug discovery and material science. Proper handling and storage are recommended to maintain its integrity.
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide structure
852026-45-0 structure
Product name:N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
CAS No:852026-45-0
MF:C17H19NO3S
MW:317.402663469315
CID:6233726
PubChem ID:6224210

N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 852026-45-0
    • EN300-26577503
    • N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
    • SR-01000065269-1
    • SR-01000065269
    • Inchi: 1S/C17H19NO3S/c1-18(14-16-10-6-7-11-17(16)21-2)22(19,20)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3/b13-12+
    • InChI Key: IOXUYJNBTZCXGC-OUKQBFOZSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N(C)CC1C=CC=CC=1OC)(=O)=O

Computed Properties

  • Exact Mass: 317.10856464g/mol
  • Monoisotopic Mass: 317.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 55Ų

N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577503-0.5g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26577503-0.1g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26577503-0.25g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26577503-10.0g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
10.0g
$3007.0 2025-03-20
Enamine
EN300-26577503-0.05g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26577503-2.5g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26577503-1.0g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26577503-5.0g
N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide
852026-45-0 95.0%
5.0g
$2028.0 2025-03-20

Additional information on N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide

Professional Introduction to N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide (CAS No. 852026-45-0)

N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide, identified by its CAS number 852026-45-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the realm of drug discovery and therapeutic intervention.

The molecular structure of N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a phenyl ring substituted with a methoxy group, along with an amide linkage and a sulfonamide moiety, suggests a high degree of complexity and reactivity. Such structural features are often exploited in medicinal chemistry to modulate biological targets and enhance pharmacological efficacy.

In recent years, there has been a growing interest in exploring the therapeutic potential of sulfonamide derivatives. These compounds have demonstrated promise in various preclinical studies, particularly in the context of antimicrobial and anti-inflammatory applications. The sulfonamide group, in particular, is well-known for its ability to interact with biological enzymes and receptors, making it a valuable scaffold for drug design.

One of the most compelling aspects of N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide is its potential as a lead compound for further derivatization. Researchers have been investigating how subtle modifications to its structure can enhance its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. These efforts are crucial in translating promising preclinical findings into viable clinical candidates.

The synthesis of N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide presents unique challenges due to the complexity of its molecular framework. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multi-step organic transformations, are often employed to achieve high yields and purity. The precision required in these synthetic processes underscores the compound's significance in the pharmaceutical industry.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide. Molecular modeling techniques have enabled researchers to predict binding affinities, metabolic pathways, and potential side effects with greater accuracy. This computational approach complements traditional experimental methods and accelerates the drug discovery pipeline.

In clinical research, N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide has been evaluated for its potential role in treating various diseases. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. Additionally, its structural motif aligns with known pharmacophores that have shown efficacy in oncology and neurology applications.

The future prospects of N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide are promising, with ongoing research aimed at optimizing its therapeutic profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential to drive innovation and bring this compound closer to clinical translation. As our understanding of disease mechanisms continues to evolve, compounds like this one hold the potential to address unmet medical needs.

In conclusion, N-[(2-methoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide (CAS No. 852026-45-0) represents a significant advancement in pharmaceutical chemistry. Its unique structure, coupled with promising preclinical data, positions it as a valuable asset in the quest for novel therapeutics. As research progresses, this compound is likely to play an increasingly important role in addressing complex medical challenges.

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